(1R,3S)-Benazepril Hydrochloride
Overview
Description
(1R,3S)-Benazepril Hydrochloride is a pharmaceutical compound primarily used as an intermediate in the synthesis of various drugs. It is an alcohol derivative and can be used in the preparation of other complex molecules. This compound is known for its role in the treatment of conditions such as rheumatoid arthritis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-Benazepril Hydrochloride involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, which then undergoes a chiral Diels-Alder reaction. This reaction is catalyzed by copper in an oxidation system, followed by reduction and alkaline deprotection reactions. The final product is obtained after acidification .
Industrial Production Methods
For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production. The method ensures high atom economy and low production costs, with good stereoselectivity and high optical purity .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Benazepril Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
(1R,3S)-Benazepril Hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Used in the preparation of drugs for treating rheumatoid arthritis and psoriasis.
Industry: Utilized in the production of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-Benazepril Hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol Hydrochloride: Another pharmaceutical intermediate with similar uses.
Bictegravir: A drug used in the treatment of HIV, which also involves (1R,3S)-3-Aminocyclopentanol as an intermediate.
Uniqueness
(1R,3S)-Benazepril Hydrochloride is unique due to its specific chiral centers and its role in the synthesis of various therapeutic agents. Its high optical purity and stereoselectivity make it a valuable compound in pharmaceutical research and production .
Properties
IUPAC Name |
2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-CMXBXVFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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